molecular formula C17H22N2O B5582159 1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol

1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol

Cat. No.: B5582159
M. Wt: 270.37 g/mol
InChI Key: JYMYVEBUGJDRMF-UHFFFAOYSA-N
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Description

1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol is a synthetic organic compound that belongs to the class of Mannich bases It is derived from 2-naphthol and features a piperazine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol can be synthesized through a Mannich reaction, which involves the condensation of 2-naphthol, formaldehyde, and 4-ethylpiperazine. The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Mannich reaction under controlled conditions to ensure high yield and purity. This may include optimizing reaction parameters such as temperature, solvent choice, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the naphthol moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthol moiety.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine or naphthol rings.

Scientific Research Applications

1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    1-[(4-Phenylpiperazin-1-yl)methyl]naphthalen-2-ol: Features a phenyl group on the piperazine ring.

    1-[(4-Fluorophenylpiperazin-1-yl)methyl]naphthalen-2-ol: Contains a fluorophenyl group on the piperazine ring.

Uniqueness

1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

IUPAC Name

1-[(4-ethylpiperazin-1-yl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-18-9-11-19(12-10-18)13-16-15-6-4-3-5-14(15)7-8-17(16)20/h3-8,20H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMYVEBUGJDRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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